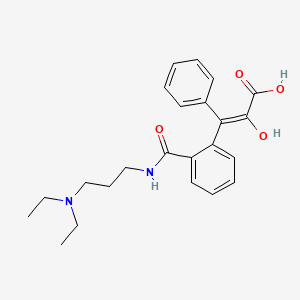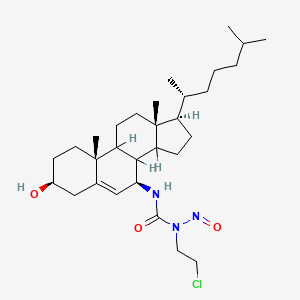
7-beta-(2-Chloroethyl-N-nitroso-N-carbonylamino)cholesterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-beta-(2-Chloroethyl-N-nitroso-N-carbonylamino)cholesterol is a synthetic compound with the chemical formula C32H54ClN3O3 and a molecular weight of 564.24 g/mol This compound is a derivative of cholesterol, modified to include a 2-chloroethyl-N-nitroso-N-carbonylamino group at the 7-beta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-beta-(2-Chloroethyl-N-nitroso-N-carbonylamino)cholesterol involves multiple steps, starting from cholesterol. The key steps include the introduction of the 2-chloroethyl group, followed by nitrosation and carbonylation reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired modifications are achieved.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring purity and consistency, and implementing safety measures for handling hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
7-beta-(2-Chloroethyl-N-nitroso-N-carbonylamino)cholesterol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxysterols.
Reduction: Reduction reactions can modify the nitroso group.
Substitution: The 2-chloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxysterols, while reduction can yield amines or hydroxylamines.
Scientific Research Applications
7-beta-(2-Chloroethyl-N-nitroso-N-carbonylamino)cholesterol has several applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research due to its structural similarity to certain chemotherapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-beta-(2-Chloroethyl-N-nitroso-N-carbonylamino)cholesterol involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that affect cellular functions. The nitroso group can generate reactive intermediates that further interact with biological molecules, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 7-beta-(2-Chloroethyl-N-nitroso-N-carbonylamino)cholesterol
- 7-beta-(2-Bromoethyl-N-nitroso-N-carbonylamino)cholesterol
- 7-beta-(2-Iodoethyl-N-nitroso-N-carbonylamino)cholesterol
Uniqueness
This compound is unique due to the presence of the 2-chloroethyl group, which imparts specific reactivity and biological activity. Compared to its bromo and iodo analogs, the chloro derivative may exhibit different reactivity patterns and biological effects, making it a valuable compound for diverse research applications.
Properties
CAS No. |
164120-30-3 |
|---|---|
Molecular Formula |
C30H50ClN3O3 |
Molecular Weight |
536.2 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[(3S,7R,10R,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]-1-nitrosourea |
InChI |
InChI=1S/C30H50ClN3O3/c1-19(2)7-6-8-20(3)23-9-10-24-27-25(12-14-30(23,24)5)29(4)13-11-22(35)17-21(29)18-26(27)32-28(36)34(33-37)16-15-31/h18-20,22-27,35H,6-17H2,1-5H3,(H,32,36)/t20-,22+,23-,24?,25?,26+,27?,29+,30-/m1/s1 |
InChI Key |
ILVJEJQFZSRDHX-MOQOIKLESA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)NC(=O)N(CCCl)N=O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)NC(=O)N(CCCl)N=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



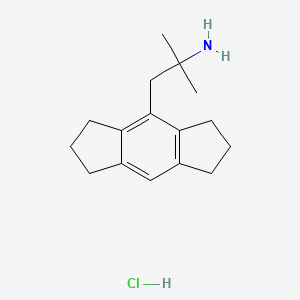
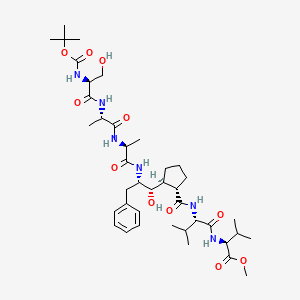
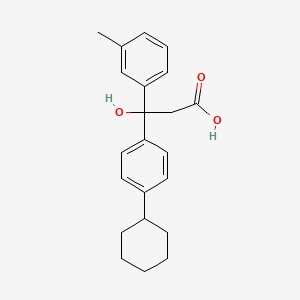

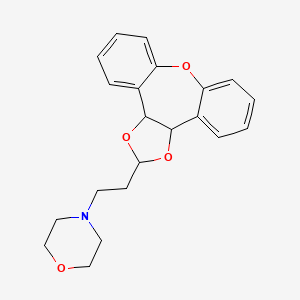
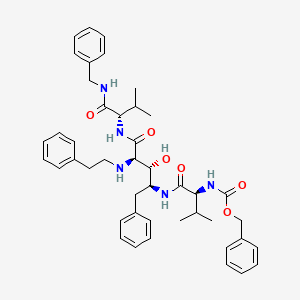

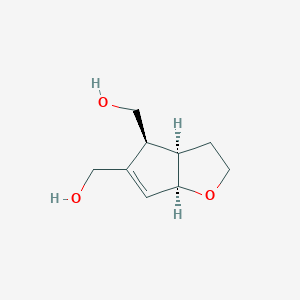
![acetic acid;hexanedioic acid;N-[2-(2-hydroxyethylamino)ethyl]octadecanamide;urea](/img/structure/B12773053.png)
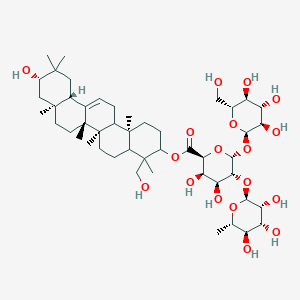
![[3-(3-phenoxypropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773070.png)

